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Compound of Interest

Compound Name: GSK 2830371-d4

Cat. No.: B1154372 Get Quote

Executive Summary
This document addresses the topic of GSK2830371-d4 in the context of drug-drug interaction

(DDI) studies. A comprehensive review of publicly available scientific literature reveals a

significant lack of data regarding the classical DDI profile of GSK2830371 and its deuterated

analog, GSK2830371-d4. Specifically, there are no published studies detailing the inhibitory or

inductive effects of these compounds on cytochrome P450 (CYP) enzymes or their interactions

with key drug transporters. The available research predominantly focuses on the

pharmacodynamic interactions of GSK2830371, particularly its synergistic anti-cancer effects

when combined with other agents.

This document is structured to first present the known mechanistic information and

pharmacodynamic interactions of GSK2830371. Subsequently, it provides generalized,

illustrative protocols for standard in vitro DDI assays (CYP450 inhibition and transporter

interaction studies) that would be necessary to characterize the DDI potential of a compound

like GSK2830371-d4. These protocols are included for informational purposes to guide

researchers on the types of experiments required for such an evaluation.

Section 1: Mechanism of Action and Known
Pharmacodynamic Interactions of GSK2830371
GSK2830371 is a potent and selective, orally active, allosteric inhibitor of Wild-type p53-

induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1
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delta (PPM1D).[1][2] Wip1 is a negative regulator of the p53 tumor suppressor pathway. By

inhibiting Wip1, GSK2830371 enhances the phosphorylation of key proteins involved in the

DNA damage response, such as p53, Chk2, H2AX, and ATM.[1] This leads to the activation of

the p53 pathway, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

[3][4]

The majority of interaction studies involving GSK2830371 have focused on its ability to

potentiate the effects of other anti-cancer drugs. A significant body of research demonstrates

that GSK2830371 acts synergistically with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201)

in tumor cells with wild-type p53.[5][6][7] This combination leads to enhanced p53 stabilization

and activation, resulting in increased apoptosis and reduced cancer cell survival.[5][6]

Additionally, GSK2830371 has been shown to sensitize cancer cells to chemotherapeutic

agents like doxorubicin and bortezomib.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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